rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17980841
InChI: InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6+
SMILES:
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate

CAS No.:

Cat. No.: VC17980841

Molecular Formula: C8H12O5

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate -

Specification

Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
IUPAC Name diethyl (2R,3S)-oxirane-2,3-dicarboxylate
Standard InChI InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6+
Standard InChI Key LDFQMMUIJQDSAB-OLQVQODUSA-N
Isomeric SMILES CCOC(=O)[C@H]1[C@H](O1)C(=O)OCC
Canonical SMILES CCOC(=O)C1C(O1)C(=O)OCC

Introduction

Structural and Stereochemical Features

Molecular Architecture

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate consists of a central oxirane (epoxide) ring fused with two ethyl ester moieties. The strained three-membered ring imparts significant reactivity, while the ester groups enhance solubility in organic solvents. Key structural parameters include:

PropertyValue
Molecular FormulaC8H12O5\text{C}_8\text{H}_{12}\text{O}_5
Molecular Weight188.18 g/mol
IUPAC Namediethyl (2R,3S)-oxirane-2,3-dicarboxylate
Stereochemistry(2R,3S) configuration
Canonical SMILESCCOC(=O)C1C(O1)C(=O)OCC

The (2R,3S) stereochemistry is critical for its role in asymmetric synthesis, as it influences the spatial orientation of reactive sites during chemical transformations .

Synthesis Methodologies

Epoxidation of Diethyl Maleate

A common synthesis route involves the epoxidation of diethyl maleate using peroxides or peracids. For example, treatment with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane yields the epoxide with high stereoselectivity.

Enzymatic Resolution

Chiral resolution techniques employ lipases or esterases to separate enantiomers from racemic mixtures. This method achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Stereoselectivity
Epoxidation (m-CPBA)78–8599High
Enzymatic Resolution65–7098Very High

Chemical Reactivity and Transformations

Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack by amines, alcohols, or thiols, leading to diols or thioethers. For instance, reaction with benzylamine in ethanol produces NN-benzyl-2,3-dihydroxybutanamide.

Ester Hydrolysis

Under acidic or basic conditions, the ethyl esters hydrolyze to form dicarboxylic acids. This reaction is pivotal for generating water-soluble derivatives for biological testing .

Table 2: Key Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic OpeningBenzylamine, EtOH, 25°CNN-Benzyl-2,3-dihydroxybutanamide
Ester HydrolysisNaOH (1M), H₂O, 60°COxirane-2,3-dicarboxylic acid

Applications in Scientific Research

Asymmetric Synthesis

The compound’s chiral centers enable its use in synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor to β-blockers and antiviral agents.

Polymer Chemistry

Its epoxide group participates in ring-opening polymerizations, forming polyethers with tunable thermal and mechanical properties .

Comparison with Structural Analogues

Table 3: Contrasting rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate and Diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Propertyrel-Diethyl (2R,3S) IsomerDiethyl (2S,3S) Isomer
Specific Rotation (αD\alpha_D)+12.5° (c=1, CHCl₃)-12.5° (c=1, CHCl₃)
Melting Point45–47°C44–46°C
BioactivityModerate antimicrobialLow antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator